3-Chlorothieno[3,2-b]pyridine
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Overview
Description
3-Chlorothieno[3,2-b]pyridine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorothieno[3,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-acetyl-2-aminothiophene with phosphoryl chloride and dimethylformamide at elevated temperatures . Another approach includes the use of Vilsmeier–Haack reagent to produce 4-chlorothieno[2,3-b]pyridines from N-protected 3-acetyl-2-aminothiophenes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Chlorothieno[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it useful for different applications.
Common Reagents and Conditions:
Phosphoryl Chloride and Dimethylformamide: Used in the synthesis of this compound.
Vilsmeier–Haack Reagent: Utilized for formylation reactions.
Major Products Formed:
Substituted Thienopyridines: Formed through substitution reactions.
Formylated Thienopyridines: Produced via formylation reactions.
Scientific Research Applications
3-Chlorothieno[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Biological Research: Investigated for its role in inhibiting specific enzymes and pathways, making it a candidate for therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Chlorothieno[3,2-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s electronic properties also allow it to participate in charge transfer processes, which are crucial in its applications in materials science .
Comparison with Similar Compounds
2-Chlorothieno[2,3-d]pyrimidine: Shares a similar fused ring structure but differs in the position of the chlorine atom and the type of heterocycle fused with the pyridine ring.
4-Chlorothieno[3,2-c]pyridine: Another closely related compound with variations in the position of the chlorine atom and the fused ring system.
Uniqueness: 3-Chlorothieno[3,2-b]pyridine is unique due to its specific ring fusion and chlorine substitution, which confer distinct electronic properties and reactivity patterns. These characteristics make it particularly valuable in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
3-chlorothieno[3,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCOVTFIOYCBDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CS2)Cl)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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